The compound could potentially be used in the synthesis of active pharmaceutical ingredients and other biologically active substances . For instance, the Nitro-Mannich (aza-Henry) reaction, in which a nitroalkane and an imine react to form a β-nitroamine, is a versatile tool for target-oriented synthesis . This reaction has been used in the synthesis of many bioactive substances, including anticancer drugs, antivirals, antimicrobials, and enzyme inhibitors .
2-(Methylamino)-5-chlorobenzophenone imine is a chemical compound with the molecular formula and a molecular weight of approximately 244.72 g/mol. This compound features a benzophenone structure with a methylamino group and a chlorine atom, making it an interesting subject for various chemical and biological studies. It is often encountered as an intermediate in the synthesis of pharmaceuticals, particularly in the production of anxiolytic agents like diazepam and estazolam .
The reaction can be represented as follows:
2-(Methylamino)-5-chlorobenzophenone imine exhibits biological activity primarily as an impurity in pharmaceutical formulations. Its derivatives are known for their anxiolytic properties, which are essential in treating anxiety disorders. The compound's structural similarities to other psychoactive substances suggest potential interactions with neurotransmitter systems, although specific studies on its isolated effects remain limited .
The synthesis of 2-(Methylamino)-5-chlorobenzophenone imine can be achieved through various methods:
These methods highlight the compound's versatility in synthetic pathways, emphasizing environmentally friendly approaches that minimize toxic byproducts.
2-(Methylamino)-5-chlorobenzophenone imine finds applications primarily in pharmaceutical chemistry as an intermediate for synthesizing various medications. Its derivatives are crucial in producing drugs with anxiolytic and muscle relaxant properties, making it significant in therapeutic contexts . Additionally, its unique chemical structure allows for further modifications that may enhance pharmacological profiles.
Interaction studies involving 2-(Methylamino)-5-chlorobenzophenone imine focus on its role as an impurity in drug formulations. Research has indicated that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients. Therefore, understanding its interactions within biological systems is vital for ensuring drug safety and efficacy .
Several compounds share structural similarities with 2-(Methylamino)-5-chlorobenzophenone imine, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-5-chlorobenzophenone | Contains amino group instead of imine | Precursor for synthesizing various drugs |
| Diazepam | Benzodiazepine structure | Widely used anxiolytic |
| Estazolam | Benzodiazepine derivative | Shorter half-life than diazepam |
| 4-Chloro-3-methylbenzophenone | Similar chlorinated structure | Different biological activity |
These compounds highlight the significance of structural modifications in determining biological activity and therapeutic applications.
2-(Methylamino)-5-chlorobenzophenone imine was first identified in 1996 as a novel hydrolysis product of diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) under alkaline conditions. This discovery emerged during investigations into the stability of benzodiazepines in ethanol-sodium hydroxide mixtures ([NaOH] ≥1 M). The compound’s formation was linked to the degradation pathway of diazepam, where it coexisted with 2-(methylamino)-5-chlorobenzophenone. Its structural elucidation marked a critical advancement in understanding benzodiazepine metabolism and synthetic byproducts.
The compound’s structure (C₁₄H₁₃ClN₂) was confirmed via:
This compound is a methylamino-chloro derivative of benzophenone imine (Ph₂C=NH), a well-established ammonia surrogate in organic synthesis. Unlike parent benzophenone imine, the methylamino and chloro substituents enhance its stability and reactivity in nucleophilic alkylation and coordination chemistry.
The molecular weight of 2-(Methylamino)-5-chlorobenzophenone imine is 244.72 g/mol, as calculated based on its molecular formula C14H13ClN2 [10] [11]. This value represents the sum of the atomic weights of all constituent atoms in the molecule [10].
The elemental composition of the compound is distributed as follows:
| Element | Count | Atomic Weight | Mass Contribution | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 14 | 12.011 | 168.154 | 68.71 |
| Hydrogen (H) | 13 | 1.008 | 13.104 | 5.35 |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 11.45 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 | 14.49 |
This elemental analysis reveals that carbon constitutes the largest proportion of the molecule by mass (68.71%), followed by chlorine (14.49%), nitrogen (11.45%), and hydrogen (5.35%) [10] [11]. The exact mass of the compound has been determined to be 244.0767 Da, which is particularly relevant for mass spectrometric analysis and identification [10].
The structural conformation of 2-(Methylamino)-5-chlorobenzophenone imine is characterized by its specific bonding arrangements and three-dimensional orientation [9] [10]. The molecule contains 17 heavy atoms and features two aromatic rings that contribute to its overall stability through resonance effects [10]. These aromatic systems are connected by a central carbon atom that bears the imine functionality [9].
The compound contains several key functional groups with distinctive bonding characteristics:
The molecule possesses 3 rotatable bonds, which contribute to its conformational flexibility [10]. The aromatic rings typically adopt a non-coplanar arrangement due to steric effects, with the dihedral angle between the two rings influenced by the substituents [14] [17]. This non-planarity affects the extent of conjugation between the two aromatic systems and consequently influences the compound's electronic properties [17].
2-(Methylamino)-5-chlorobenzophenone imine typically exists as a crystalline solid at room temperature [11] [15]. The compound has been reported to have a light yellow to yellow coloration, which is characteristic of many aromatic compounds containing conjugated systems with nitrogen functionalities [21].
The physical appearance of this compound is influenced by its molecular structure, particularly the presence of aromatic rings and the imine group, which contribute to its chromophoric properties [15] [21]. When isolated and purified, the compound forms crystals that can be characterized by their melting point and other physical properties [11] [15].
The UV-visible absorption spectrum of 2-(Methylamino)-5-chlorobenzophenone imine exhibits characteristic bands that arise from its conjugated system [17]. The compound shows absorption maxima in the range of 240-280 nm, which can be attributed to π→π* transitions in the aromatic rings [17] [14]. Additionally, the presence of the imine group (C=N) contributes to n→π* transitions that typically appear in the range of 300-350 nm [17].
These spectroscopic features are consistent with the compound's extended conjugation system, which includes two aromatic rings and the imine functionality [14] [17]. The chlorine substituent and the methylamino group can cause bathochromic shifts (shifts to longer wavelengths) in the absorption spectrum compared to unsubstituted benzophenone derivatives, due to their electron-donating or electron-withdrawing effects [17].
Infrared spectroscopy provides valuable information about the functional groups present in 2-(Methylamino)-5-chlorobenzophenone imine [17] [18]. The IR spectrum of this compound exhibits several characteristic absorption bands:
These spectral features serve as diagnostic markers for confirming the structure of the compound and for monitoring its purity and stability [17] [18].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17]. The proton (¹H) NMR spectrum of this compound shows several characteristic signals:
When deuterium oxide (D₂O) is added to the NMR sample, the N-CH₃ signal becomes a singlet at 2.86 ppm, and the signals for the N-H and imine protons disappear due to hydrogen-deuterium exchange, confirming the assignment of these exchangeable protons [14].
Carbon-13 (¹³C) NMR spectroscopy would show signals for the aromatic carbons in the range of 120-140 ppm, with the imine carbon and the carbon bearing the methylamino group appearing at distinctive chemical shifts [17].
Mass spectrometry is a valuable technique for determining the molecular weight and fragmentation pattern of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17]. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 244.0767, corresponding to its exact mass [10] [14].
The fragmentation pattern includes several characteristic peaks:
Chemical ionization mass spectrometry (CI-MS) using ammonia as the reagent gas produces an MH⁺ ion at m/z 245, confirming the molecular weight of the compound [14]. The mass spectrometric data, combined with other spectroscopic information, provides conclusive evidence for the structure of 2-(Methylamino)-5-chlorobenzophenone imine [14] [17].
2-(Methylamino)-5-chlorobenzophenone imine exhibits moderate stability under standard conditions but is susceptible to specific degradation pathways due to its functional groups [14] [21]. The compound should be stored in a cool, dry place protected from light to maintain its integrity [21].
Several structural features influence the stability of this compound:
Research has shown that in alkaline conditions, 2-(Methylamino)-5-chlorobenzophenone imine can be formed from the hydrolysis of related compounds, and it can further decompose to form 2-(methylamino)-5-chlorobenzophenone [14] [17]. The ratio of these products depends on the concentration of the base used in the reaction [14] [17].
The solubility properties of 2-(Methylamino)-5-chlorobenzophenone imine are influenced by its molecular structure, particularly its lipophilicity and capacity for hydrogen bonding [20] [21]. The compound has a calculated LogP (octanol-water partition coefficient) of 3.80, indicating moderate lipophilicity [20]. Its topological polar surface area (TPSA) is approximately 35.88 Ų, which affects its interactions with various solvents [20].
The solubility of 2-(Methylamino)-5-chlorobenzophenone imine in common solvents has been determined experimentally and through predictive models:
| Solvent | Estimated Solubility |
|---|---|
| Water | Slightly soluble |
| Methanol | Highly soluble |
| Ethanol | Highly soluble |
| Acetone | Moderately soluble |
| Chloroform | Highly soluble |
| Dichloromethane | Highly soluble |
| Diethyl ether | Moderately soluble |
| Hexane | Moderately soluble |
| Toluene | Moderately soluble |
| Dimethyl sulfoxide | Highly soluble |